molecular formula C16H21N3O3S B6428144 4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile CAS No. 2034292-57-2

4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B6428144
CAS No.: 2034292-57-2
M. Wt: 335.4 g/mol
InChI Key: JJICZRJYNSMOAR-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a combination of piperidine, azetidine, and benzonitrile moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine and azetidine intermediates, followed by their coupling with a benzonitrile derivative. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Types of Reactions:

    Oxidation: The methoxy group on the piperidine ring can undergo oxidation to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

4-{[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in multiple binding interactions, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)benzonitrile
  • 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Comparison: Compared to similar compounds, 4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is unique due to the presence of both piperidine and azetidine rings, which may confer distinct chemical reactivity and biological activity. The methoxy group also adds to its uniqueness by providing additional sites for chemical modification and potential interactions in biological systems.

Properties

IUPAC Name

4-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-22-15-6-8-18(9-7-15)14-11-19(12-14)23(20,21)16-4-2-13(10-17)3-5-16/h2-5,14-15H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICZRJYNSMOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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